molecular formula C12H16ClN3O B13750433 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride

3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride

Katalognummer: B13750433
Molekulargewicht: 253.73 g/mol
InChI-Schlüssel: ZPAFDCUDLWVTGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride typically involves the reaction of 3-ethyl-7-methoxyquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-2-hydrazinoquinoline
  • 7-Methoxyquinoline
  • 2-Hydrazinoquinoline

Uniqueness

Compared to similar compounds, 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride is unique due to the presence of both the ethyl and methoxy groups on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H16ClN3O

Molekulargewicht

253.73 g/mol

IUPAC-Name

(3-ethyl-7-methoxyquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-3-8-6-9-4-5-10(16-2)7-11(9)14-12(8)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI-Schlüssel

ZPAFDCUDLWVTGM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C2C=C(C=CC2=C1)OC)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.